Product packaging for Bromoacetamido-PEG3-Azide(Cat. No.:)

Bromoacetamido-PEG3-Azide

Cat. No.: B606372
M. Wt: 339.19 g/mol
InChI Key: BIPRHBHFKQEZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromoacetamido-PEG3-azide (CAS 940005-81-2) is a heterobifunctional crosslinking reagent featuring a bromoacetamido group and a terminal azide group, separated by a short, triethylene glycol (PEG3) spacer. The hydrophilic PEG spacer increases the compound's solubility in aqueous media and reduces renal clearance. The azide group enables efficient conjugation via Click Chemistry protocols, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups. The bromoacetamido moiety is a highly reactive group that undergoes nucleophilic substitution, chemoselectively targeting free thiols at pH greater than 8.0 to form stable thioether linkages. This makes it a valuable alternative to maleimide chemistry, especially for high-pH applications. This crosslinker is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it serves as a critical linker connecting an E3 ubiquitin ligase ligand to a target protein ligand. It is also extensively applied in bioconjugation for drug research and development, nanotechnology, and the pegylation of proteins and antibodies to improve their hydrodynamic volume, solubility, and stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BrN4O4 B606372 Bromoacetamido-PEG3-Azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPRHBHFKQEZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Modifications of Bromoacetamido Peg3 Azide

Established Synthetic Routes for Bromoacetamido-PEG3-Azide Derivatives

The synthesis of heterobifunctional PEG linkers like this compound typically involves a multi-step process starting from symmetrical, dihydroxy PEGs. epo.orgmdpi.com A common strategy is the desymmetrization of the PEG chain by selectively modifying one of the terminal hydroxyl groups. nih.gov

A general synthetic pathway can be outlined as follows:

Monofunctionalization: A commercially available dihydroxy PEG (e.g., triethylene glycol for a PEG3 linker) is reacted with a reagent that selectively modifies one hydroxyl group, leaving the other intact. This can be achieved through methods like monotosylation. mdpi.com

Introduction of the Azide (B81097) Group: The modified hydroxyl group (e.g., tosylate) is converted into an azide. This is typically accomplished via nucleophilic substitution using a salt like sodium azide. mdpi.comnih.gov

Modification of the Second Terminus: The remaining hydroxyl group at the other end of the PEG chain is then converted into an amine. This can be a multi-step process involving activation (e.g., mesylation) followed by substitution with ammonia (B1221849) or reduction of an intermediate azide. mdpi.com

Final Acylation: The newly formed amino group is acylated using an activated bromoacetic acid derivative, such as bromoacetic acid N-hydroxysuccinimide ester, to yield the final bromoacetamide functionality. idosi.org

This sequential approach allows for the creation of a heterobifunctional linker with distinct reactive ends. nih.gov The purity and functionality of the intermediates and the final product are typically verified using analytical techniques like NMR and mass spectrometry. nih.gov

Strategies for Tailoring Polyethylene (B3416737) Glycol (PEG) Linker Lengths and Architectural Variations for Research Applications

The versatility of PEG linkers stems from the ability to precisely control their length and architecture, which is crucial for a wide range of applications, from drug delivery to molecular imaging. creativepegworks.comchempep.com

Strategies for tailoring PEG linkers include:

Varying Chain Length: The most straightforward method is to start with oligo(ethylene glycol)s of different, well-defined lengths (e.g., di-, tetra-, hexa-ethylene glycol) to produce linkers with varying numbers of repeating units. creativepegworks.comthermofisher.com Commercially available reagents include Bromoacetamido-PEG derivatives with 2, 4, 5, and 11 PEG units. broadpharm.com

Iterative Approaches: Longer, monodisperse PEGs can be synthesized through iterative coupling strategies where PEG units are added one by one or in blocks. acs.org Click chemistry itself has been used to stitch together shorter azide- and alkyne-terminated OEG linkers to generate longer, discrete PEG chains, such as PEG16 and PEG24. nih.gov

Branched Architectures: Instead of linear chains, branched or multi-arm PEGs can be synthesized. jenkemusa.com These structures, often described as "Y-shaped," are created by using a central core molecule (like glycerol (B35011) or pentaerythritol) from which multiple PEG arms extend. idosi.orgjenkemusa.com This design can offer enhanced steric shielding and different pharmacokinetic profiles compared to linear PEGs. tandfonline.com

These tailored linkers are essential in fields like PROteolysis TArgeting Chimeras (PROTACs), where the linker length and composition are critical for the molecule's activity. nih.govnih.gov

The length of the PEG linker significantly impacts the physicochemical properties and biological performance of the resulting conjugate. nih.gov Longer PEG chains generally increase the hydrodynamic radius of a molecule, which can prolong its circulation time in the body by reducing renal clearance. chempep.comucl.ac.be

Key influences of PEG chain length include:

Solubility and Steric Hindrance: Longer PEGs enhance the aqueous solubility of hydrophobic molecules and can reduce steric hindrance, potentially improving access to sterically hindered reaction sites on a target biomolecule. chempep.com

Conjugation Efficiency: The relationship between PEG length and conjugation efficiency can be complex. In some systems, longer linkers lead to better outcomes. For example, in a study on folate-conjugated liposomes for tumor targeting, nanoparticles with longer PEG linkers showed significantly increased tumor accumulation in vivo. dovepress.com Another study found that increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition, but a further increase to 24.5 nm was less effective, indicating an optimal length exists. mdpi.com

Reaction Kinetics: While providing flexibility, very long PEG chains can sometimes slow down reaction kinetics due to their large hydrodynamic volume and the creation of a hydration shell that can mask the reactive end groups. chempep.com Conversely, shorter linkers may not provide enough separation between the conjugated partners, leading to steric clash and reduced efficiency. A study on activatable optical imaging probes found that shorter PEG-linkers improved their performance. medkoo.com

The following table summarizes findings on how PEG linker length can affect outcomes in different experimental systems.

System StudiedPEG Lengths ComparedObservationReference
Folate-Conjugated Liposomes2k, 5k, 10k (Da)Tumor accumulation in vivo significantly increased with increasing PEG-linker length. dovepress.com
Drug Delivery Systems3.4, 5, 8 (kDa)PEG 5 kDa showed enhanced "stealth" properties and longer circulation compared to 3.4 kDa and 8 kDa. mdpi.com
Targeted Optical ProbesShort vs. LongShort PEG-linkers were found to improve the performance of the imaging probes. medkoo.com
ERα Targeting PROTACs12-atom vs. 16-atomThe 16-atom PEG linker was significantly more potent in degrading the target, despite similar binding affinities. nih.gov

The PEG backbone is known for its significant flexibility due to the free rotation around its C-O bonds, allowing it to adopt numerous conformations in solution. chempep.com This property is a critical design element in molecular probes and other bioconjugates.

Key design considerations include:

Flexibility and Accessibility: The inherent flexibility of PEG allows it to act as a flexible spacer, providing the conformational freedom necessary for a terminal reactive group to reach its binding site, especially if the site is sterically hindered. mdpi.com This is crucial in applications like single-molecule force spectroscopy, where PEG is a common choice for tethers. mdpi.com

Conformational Changes Under Force: In applications involving mechanical force, it's important to consider that PEG chains can undergo conformational transitions. In aqueous solutions, PEG typically has a trans-trans-gauche conformation, but under tension, it can shift to an all-trans state, effectively increasing its length. lmu.de

Rigidity vs. Flexibility: While flexibility is often beneficial, some applications may require more rigid linkers to maintain a specific distance or orientation between two conjugated moieties. nih.gov Linker designs can incorporate more rigid elements, such as alkyne or piperazine (B1678402) groups, alongside flexible PEG segments to fine-tune the conformational space. nih.govnih.gov The goal is to create a linker that provides sufficient spatial separation and orientational freedom without being overly floppy, which could lead to unproductive interactions. nih.gov

Influence of PEG Chain Length on Reaction Kinetics and Conjugation Efficiency in Complex Biological Systems

Advanced Functional Group Interconversion and Selective Derivatization Protocols

The bromoacetamide and azide groups of this compound are themselves part of a broader chemical toolbox that allows for advanced modifications. Functional group interconversion provides a powerful strategy to access a wider array of reactive handles from a common precursor. ucd.ie

Examples of such protocols include:

Azide Group Transformations: The azide group is highly versatile. Beyond its use in click chemistry, it can be converted into a primary amine via reduction, for example, through a Staudinger reaction using triphenylphosphine (B44618) (PPh₃). mdpi.com This converts the azide end into a nucleophilic amine, which can then be used for amide bond formation or other amine-specific chemistries.

Thiol Group Introduction: A terminal tosyl or mesyl group on a PEG chain can be converted to a thiol group by reaction with sodium hydrosulfide (B80085) or via a thioacetate (B1230152) intermediate followed by hydrolysis. mdpi.com This introduces a thiol-reactive handle, which is orthogonal to the bromoacetamide group.

Orthogonal Protection Strategies: The synthesis of complex bifunctional linkers often relies on orthogonal protecting groups. For instance, a dihydroxy PEG can be modified with two different protecting groups (e.g., DMT and Fmoc) that can be removed selectively under different conditions. researchgate.net This allows for the sequential derivatization of each end of the PEG chain with high precision, preventing the formation of undesired homobifunctional products. researchgate.net

From Bromoacetamide to Other Groups: While the bromoacetamide group is an effective alkylating agent for thiols, it is also possible to design synthetic routes where another functionality is present and is later converted to the desired group. The ability to perform these interconversions allows chemists to adapt a core PEG linker structure for a variety of conjugation strategies, reacting selectively with amines, carboxyls, or other functional groups as needed. idosi.orgnih.gov

Mechanistic Principles of Orthogonal Reactivity of Bromoacetamido Peg3 Azide

Bromoacetamide Moiety Reactivity in Biomolecular Functionalization

The bromoacetamide group is an α-haloacetamide, a class of reagents widely used for the alkylation of nucleophiles. In the context of bioconjugation, its primary target is the thiol group of cysteine residues in proteins and peptides.

The reaction between the bromoacetamide moiety and a thiol-containing amino acid, predominantly cysteine, proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. chegg.com The key to this reaction is the high nucleophilicity of the cysteine's thiol group, especially in its deprotonated thiolate form (-S⁻). core.ac.uk

The mechanism unfolds as follows:

Deprotonation of Thiol: Under conditions of neutral to slightly alkaline pH (typically pH 7.0–9.0), the thiol group of a cysteine residue (with a pKa typically around 8.2, though this can vary based on the local protein environment) exists in equilibrium with its more reactive thiolate anion form. core.ac.uknih.gov

Nucleophilic Attack: The nucleophilic thiolate anion attacks the electrophilic carbon atom of the bromoacetamide group, which is alpha to the carbonyl group. chegg.com

Transition State and Bond Formation: This attack leads to the formation of a transition state where a new sulfur-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Displacement of Leaving Group: The bromide ion, a good leaving group, is displaced, resulting in the formation of a stable, irreversible thioether bond between the cysteine residue and the linker. creative-proteomics.com

This reaction effectively and covalently attaches the linker to a specific cysteine site on a protein or peptide. mdpi.com

In complex biological environments, such as cell lysates or on cell surfaces, the selectivity of a labeling reagent is paramount. The bromoacetamide group exhibits high chemoselectivity for cysteine residues under controlled pH conditions. nih.gov

Selectivity for Cysteine: The thiol group of cysteine is one of the most potent nucleophiles among the functional groups found in amino acid side chains. core.ac.uk At a pH of around 7.0-7.5, the bromoacetamide reaction is significantly faster with thiols than with other potentially reactive groups like the ε-amino group of lysine (B10760008) or the imidazole (B134444) ring of histidine. nih.gov

pH Dependence: The rate and selectivity of the alkylation are highly dependent on pH. creative-proteomics.com

At pH 6.5-7.5 , the reaction is highly specific for the more nucleophilic thiolate anions of cysteine. While lysine's amino group is protonated and thus non-nucleophilic, histidine's imidazole ring (pKa ~6.5) can be partially reactive. libretexts.org

At pH > 8.0 , the deprotonation of other nucleophilic side chains, such as the ε-amino group of lysine (pKa ~10.5), increases. This can lead to side reactions and a loss of selectivity, as the bromoacetamide can then also react with lysine and histidine residues. nih.govnih.gov Studies have shown that iodoacetamide, a related haloacetamide, can modify lysine and histidine residues at pH values above 7 and 5, respectively. nih.govscienceasia.org

Comparison with Other Reagents: Compared to maleimides, another class of thiol-reactive reagents, bromoacetamides react more slowly but form a more stable thioether linkage that is not susceptible to retro-Michael addition. The reaction of bromoacetamide is often performed at a higher pH (e.g., 9.0) to achieve appreciable rates, whereas maleimides react rapidly with thiols at a lower pH of 6.5-7.5. nih.gov This differential reactivity can be exploited for sequential labeling strategies. nih.gov

Amino Acid ResidueReactive GroupOptimal pH for Bromoacetamide ReactionPotential for Side ReactionComment
CysteineThiol (-SH)7.0 - 9.0Primary TargetForms a stable thioether bond via SN2 reaction with the thiolate anion. creative-proteomics.commdpi.com
Lysineε-Amino (-NH₂)> 8.5HighReaction is minimal at neutral pH as the amino group is protonated (-NH₃⁺). Becomes competitive at alkaline pH. nih.govnih.gov
HistidineImidazole> 7.0ModerateThe imidazole ring can be alkylated, particularly at pH values above its pKa (~6.5). nih.govcapes.gov.br
MethionineThioetherpH-independentLowReaction with exposed methionine residues is possible but generally slower than with cysteine. nih.gov

Applications in Advanced Chemical Biology and Materials Science Research

Bioconjugation Methodologies for Research Tool Development

The dual reactivity of Bromoacetamido-PEG3-Azide makes it a powerful tool for creating novel biomolecular constructs for research purposes. axispharm.comprecisepeg.com Its ability to link different molecular entities with high specificity and efficiency has been instrumental in the development of sophisticated research tools.

Site-Specific Covalent Labeling and Modification of Proteins and Peptides for Functional Studies

The bromoacetamide group of this compound allows for the site-specific covalent labeling of proteins and peptides. nih.gov This is typically achieved by targeting the thiol group of cysteine residues, which are often strategically introduced into the protein sequence through site-directed mutagenesis. nih.gov This approach enables the precise attachment of the linker to a predetermined location on the protein, minimizing the risk of disrupting its native structure and function.

Once the protein is labeled with the azide-functionalized linker, the terminal azide (B81097) group can be used to attach a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, through click chemistry. nih.gov This two-step labeling strategy offers several advantages, including the ability to use reporter molecules that may not be compatible with direct protein labeling methods. researchgate.net The resulting site-specifically labeled proteins are invaluable tools for studying protein function, localization, and interactions within complex biological systems.

A key benefit of this methodology is the ability to overcome challenges associated with traditional labeling techniques. For instance, methods targeting lysine (B10760008) residues often result in heterogeneous products due to the abundance of these residues on the protein surface. In contrast, the cysteine-specific reaction of the bromoacetamide group offers greater control over the labeling stoichiometry and location. nih.gov

Table 1: Comparison of Protein Labeling Strategies

FeatureCysteine-Specific Labeling (via Bromoacetamide)Lysine-Specific Labeling
Specificity High, targets specific cysteine residues.Low, targets multiple lysine residues.
Homogeneity Produces more homogeneous conjugates.Often results in heterogeneous mixtures.
Control Allows for precise control over labeling site.Limited control over labeling location.
Protein Engineering May require site-directed mutagenesis to introduce a cysteine.Generally does not require protein engineering.

Conjugation with Nucleic Acids and Oligonucleotides for Molecular Probe Synthesis and Gene Expression Studies

The versatility of this compound extends to the realm of nucleic acids. While direct incorporation of azide groups into oligonucleotides during solid-phase synthesis can be challenging due to the instability of azide substrates, post-synthetic modification strategies have proven effective. researchgate.net Oligonucleotides can be synthesized with a terminal thiol group, which can then be reacted with the bromoacetamide moiety of the linker.

The resulting azide-terminated oligonucleotide can then be conjugated to other molecules, such as proteins, peptides, or reporter tags, using click chemistry. biosynth.com This approach has been used to create a variety of molecular probes for studying gene expression, DNA-protein interactions, and other fundamental biological processes. nih.gov For example, an azide-modified oligonucleotide can be "clicked" onto an alkyne-bearing protein to create a specific protein-DNA conjugate for use in pull-down assays or electrophoretic mobility shift assays (EMSAs).

Furthermore, the development of solid supports bearing an azido (B1232118) linker has enabled the synthesis of 3'-azido-alkyl-oligonucleotides, which can be conjugated on-support or in solution. researchgate.net This methodology facilitates the creation of complex oligonucleotide conjugates, including circularized oligonucleotides, by introducing both a 3'-azide and a 5'-alkyne function. researchgate.net

Antibody and Antibody Fragment Functionalization for Research Reagent Generation (e.g., scFv, Antibody-Drug Conjugate research linkers)

This compound plays a significant role in the functionalization of antibodies and their fragments, such as single-chain variable fragments (scFv), for the generation of research reagents and in the development of antibody-drug conjugates (ADCs). nih.govcreative-biolabs.com The site-specific modification of antibodies is crucial for producing homogeneous and well-defined conjugates with predictable properties. nih.gov

In the context of ADC research, the linker is a critical component that connects the antibody to a cytotoxic drug. nih.govmedchemexpress.com this compound can be used to attach a drug molecule containing an alkyne group to an antibody that has been engineered to contain a reactive cysteine residue. nih.gov The resulting ADC can then be used to specifically deliver the cytotoxic payload to cancer cells that express the target antigen. The PEG spacer in the linker can improve the solubility and pharmacokinetic properties of the ADC. broadpharm.com

A general strategy for creating multivalent antibody fragments involves the use of heterofunctionalized PEG linkers, including those with bromoacetamide and azide functionalities. nih.gov For instance, an scFv can be conjugated with an azide-PEG-bromoacetamide linker. A separate batch of the same scFv can be functionalized with an alkyne-containing linker. The two protein conjugates can then be crosslinked via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a dimeric scFv with enhanced binding affinity to its target. nih.gov

Development of Chemical Probes and Activity-Based Profiling Tools

The unique properties of this compound also make it a valuable building block for the synthesis of chemical probes and tools for activity-based protein profiling (ABPP). nih.govmdpi.com ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological mixtures. researchgate.net

Integration of Reporter Tags for Imaging and Detection in Cellular and Subcellular Research

The azide functionality of this compound provides a convenient handle for the attachment of various reporter tags, such as fluorophores or biotin, through click chemistry. nih.gov This allows for the creation of customized chemical probes for a wide range of imaging and detection applications.

For example, a small molecule inhibitor of a specific enzyme can be modified with a bromoacetamide group. This modified inhibitor can then be reacted with this compound to create an azide-tagged inhibitor. The azide tag can then be used to attach a fluorescent dye via a click reaction. The resulting fluorescent probe can be used to visualize the localization and activity of the target enzyme in living cells using fluorescence microscopy. nih.gov

The two-step labeling approach, where the reporter tag is introduced after the initial labeling of the target biomolecule, is particularly advantageous for cellular imaging experiments. researchgate.net It allows for the use of a wide variety of commercially available azide- or alkyne-modified reporter molecules, providing flexibility in experimental design.

Synthesis of Affinity Reagents for Selective Biomolecular Interaction Studies

This compound can be used to synthesize affinity reagents for studying biomolecular interactions. By conjugating a known ligand or binding molecule to a solid support or a reporter molecule via the linker, researchers can create tools for affinity purification, pull-down assays, and other interaction studies.

For instance, a peptide known to bind to a specific protein can be synthesized with a cysteine residue. This peptide can be reacted with this compound to introduce an azide group. The azide-tagged peptide can then be immobilized on an alkyne-functionalized solid support, such as agarose (B213101) beads. These beads can then be used to selectively capture the target protein from a complex cell lysate, allowing for its identification and further characterization.

This approach has been utilized in activity-based protein profiling studies where an inhibitor equipped with an electrophilic group targets a specific enzyme. Subsequent clicking of a biotin-azide tag allows for the enrichment and identification of the labeled protein using mass spectrometry.

Crosslinking Strategies for Molecular and Supramolecular Assembly in Research

The dual reactivity of this compound enables its use in sophisticated crosslinking strategies to assemble and study molecular and supramolecular structures. precisepeg.com The defined length of the PEG spacer is critical for these applications, providing spatial control over the final assembly.

Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a key principle in biological recognition, often leading to significantly increased binding strength (avidity). This compound serves as a critical component in the research and construction of synthetic multivalent systems designed to investigate these phenomena. unimi.it

Researchers can utilize the linker to attach multiple copies of a specific ligand to a central scaffold. For instance, a peptide ligand containing a cysteine residue can be conjugated to the bromoacetamide end of the linker. The azide end can then be "clicked" onto a scaffold molecule functionalized with multiple alkyne groups. This strategy allows for precise control over the number and spacing of the ligands, facilitating systematic studies on how multivalency impacts ligand-receptor binding affinity and specificity. unimi.it The development of such systems is crucial for designing more potent therapeutic agents and for understanding the complex interactions at cell surfaces. unimi.itrsc.org

The well-defined length of the this compound linker makes it a valuable tool for quantitative cross-linking mass spectrometry (QCLMS), a technique used to gain insights into protein structure and protein-protein interactions. nih.gov By chemically connecting different parts of a protein or protein complex, crosslinkers provide distance constraints that help to map the three-dimensional architecture. nih.govthermofisher.com

Intramolecular Crosslinking: To study the folding or conformational changes of a single protein, the linker can be used to connect two accessible amino acid residues. For example, the bromoacetamide group can react with a native or engineered cysteine residue, while the azide group is modified to react with another residue, providing information about their proximity in the folded protein.

Intermolecular Crosslinking: In the study of protein complexes, the linker can bridge two different proteins. One protein can be functionalized to react with the bromoacetamide group, and the other to react with the azide group (via click chemistry). precisepeg.comsigmaaldrich.com Identifying these cross-linked proteins confirms their interaction and provides information about the interface and relative orientation within the complex. thermofisher.com This approach is instrumental in mapping protein interaction networks and understanding the structure of large molecular machines.

Construction of Multivalent Systems for Enhanced Ligand-Receptor Binding Affinity Investigations

Role in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy disease-causing proteins. chemsrc.comnih.gov A PROTAC consists of two ligands connected by a linker: one binds to the target protein (protein of interest, POI), and the other recruits an E3 ubiquitin ligase. nih.govmedchemexpress.com The linker is not merely a spacer but a critical component that influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for protein degradation. precisepeg.comnih.gov

This compound is frequently used as a building block for constructing PROTAC linkers. broadpharm.commedchemexpress.comxcessbio.com The choice of this linker is guided by several design principles:

Orthogonal Reactivity: The bromoacetamide and azide groups react via different chemical pathways, allowing for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand. precisepeg.commedkoo.com This prevents the formation of undesired homodimers of the ligands.

Hydrophilicity and Biocompatibility: The PEG3 spacer improves the water solubility of the often hydrophobic PROTAC molecule, which can enhance cell permeability and improve its pharmacokinetic properties. broadpharm.comaxispharm.comrsc.org

Length and Flexibility: The length of the linker is crucial for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex for ubiquitination. precisepeg.com The PEG3 unit provides a specific, flexible length that can be systematically varied (e.g., by using PEG2, PEG4, etc.) to optimize the degradation efficiency for a particular target. broadpharm.combroadpharm.com

The synthesis strategy often involves reacting one ligand with one end of the linker, followed by purification and then reaction with the second ligand. For example, a thiol-containing POI ligand can be attached via the bromoacetamide group, and an alkyne-modified E3 ligase ligand can be subsequently attached via a click reaction. axispharm.com

The effective degradation of a target protein depends on the successful formation of a POI-PROTAC-E3 ligase ternary complex. nih.govnih.gov this compound facilitates the precise conjugation chemistry needed to create the PROTAC molecule that induces this complex.

The process involves two key reactions:

Thiol-Alkylation: The bromoacetamide group undergoes a nucleophilic substitution reaction with a thiol (-SH) group, typically from a cysteine residue on one of the ligands, forming a stable thioether bond. precisepeg.comaxispharm.com

Click Chemistry: The azide group reacts with a terminal alkyne on the other ligand in a highly efficient and specific cycloaddition reaction, forming a stable triazole ring. medkoo.comaxispharm.comaxispharm.com

Table 2: Key Reactions for this compound Conjugation

Reactive Group Reaction Type Reacts With Bond Formed
Bromoacetamide Nucleophilic Substitution (Thiol-alkylation) Thiol (-SH) Thioether

| Azide | Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne | Triazole |

This dual-reaction scheme provides a robust and modular platform for PROTAC development. Researchers can synthesize libraries of PROTACs with different ligands, linker lengths, and attachment points to screen for the most effective degrader for a specific target protein and E3 ligase pair, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). precisepeg.comnih.gov

Design Principles for Linker Integration in PROTAC Synthesis

Surface Functionalization and Engineered Materials Research

The ability to modify surfaces with specific biomolecules is fundamental to creating advanced materials for diagnostics, biosensors, and biomedical devices. precisepeg.comaxispharm.com this compound is an ideal reagent for such surface functionalization applications. broadpharm.com

Its heterobifunctional nature allows for a two-step immobilization strategy. First, the linker can be attached to a material surface—such as gold nanoparticles, polymers, or self-assembled monolayers (SAMs)—that has been pre-functionalized with an alkyne or a strained cycloalkyne. axispharm.comrsc.org This reaction, utilizing the azide end of the linker, creates a surface that presents a field of reactive bromoacetamide groups. axispharm.com

Subsequently, a biomolecule containing a thiol group, such as a cysteine-containing peptide or protein, can be selectively and covalently attached to the surface. precisepeg.com This method offers several advantages:

Oriented Immobilization: It allows for the controlled orientation of the immobilized biomolecule, which is often critical for its function (e.g., ensuring an antibody's binding site is accessible).

Biocompatibility: The hydrophilic PEG spacer helps to prevent non-specific protein adsorption onto the surface, reducing background noise in biosensor applications. axispharm.com

Versatility: This approach is used to engineer a wide range of functional materials, including hydrogels for cell culture, diagnostic arrays for detecting biomarkers, and targeted nanoparticles for drug delivery. precisepeg.comacs.org

Covalent Modification of Solid Supports and Nanomaterials for Biosensing and Research Platforms

The dual functionality of this compound makes it a valuable tool for the covalent modification of solid supports and nanomaterials, which is fundamental for creating advanced biosensing platforms and research tools. mdpi.com The bromoacetamide end allows for the immobilization of the linker onto surfaces or materials that have been functionalized with thiol groups. precisepeg.comaxispharm.com Subsequently, the azide end provides a reactive handle for the attachment of various biomolecules or probes through click chemistry. medkoo.comaxispharm.com

Biosensor Development:

In the field of biosensing, this linker is instrumental in the fabrication of highly sensitive and specific detection systems. mdpi.comnih.gov For instance, gold surfaces or nanoparticles, commonly used in electrochemical and optical biosensors, can be modified with thiol-containing molecules. This compound can then be attached to these thiol groups. The exposed azide groups can then be used to "click" on alkyne-modified biorecognition elements like antibodies, enzymes, or nucleic acids. nih.govmdpi.com This precise and oriented immobilization of biomolecules is crucial for maintaining their biological activity and enhancing the sensor's performance. mdpi.comrsc.org

Research has shown that click chemistry-based immobilization strategies, facilitated by linkers like this compound, can lead to a higher density of probe binding and improved preservation of the biomolecule's function compared to traditional methods. nih.gov The hydrophilic PEG spacer also helps to prevent non-specific adsorption of other molecules onto the sensor surface, reducing background noise and improving the signal-to-noise ratio. creative-biolabs.commdpi.com

Nanomaterial Functionalization:

This compound is also used to functionalize a variety of nanomaterials, including silica (B1680970) nanoparticles and carbon-based materials like graphene. nih.gov By first reacting the bromoacetamide group with a thiol-functionalized nanomaterial, a surface rich in azide groups is created. precisepeg.comaxispharm.com These azide-functionalized nanomaterials can then be conjugated with a wide range of molecules for applications in imaging, drug delivery, and diagnostics. precisepeg.comgoogleapis.com For example, alkyne-modified fluorescent dyes can be attached for cellular imaging, or targeting ligands can be conjugated to direct the nanoparticles to specific cells or tissues. nih.gov

The ability to covalently link biomolecules to nanomaterials with high efficiency and specificity is a key advantage offered by this crosslinker. nih.gov This covalent attachment ensures the stability of the conjugate, which is essential for in vivo applications where the nanomaterial might be exposed to various biological fluids and conditions. mdpi.com

Fabrication of Biocompatible Coatings and Interfaces for In Vitro and Ex Vivo Studies

The creation of biocompatible surfaces is critical for a wide range of in vitro and ex vivo studies, from cell culture to tissue engineering. rsc.org this compound is utilized in the fabrication of such surfaces due to the biocompatible nature of the PEG component. creative-biolabs.comaxispharm.com PEGylation, the process of attaching PEG chains to surfaces or molecules, is a well-established method for reducing non-specific protein adsorption and minimizing immune responses. creative-biolabs.commdpi.com

By immobilizing this compound onto a substrate via the bromoacetamide-thiol reaction, a surface is created that presents a dense layer of PEG chains terminating in azide groups. precisepeg.comaxispharm.com This PEG layer forms a hydrated barrier that repels proteins and cells, thus creating a non-fouling surface. mdpi.com The terminal azide groups can then be selectively functionalized with specific bioactive molecules, such as cell adhesion peptides or growth factors, using click chemistry. chemicalbook.comalfa-chemistry.com This allows for the creation of surfaces with precisely controlled chemical and biological properties, which can be used to study cell behavior in a controlled environment. rsc.org

For example, researchers can create patterned surfaces with regions that promote cell adhesion and regions that resist it, enabling the study of cell migration and tissue formation. rsc.org These biocompatible and biofunctionalized interfaces are also valuable for the development of implantable devices, where controlling the interaction between the device and the surrounding tissue is crucial for its success. precisepeg.com

Applications in Advanced Synthetic Strategies for Complex Bioconjugates

This compound is a key reagent in the synthesis of complex bioconjugates, which are molecules formed by linking two or more biomolecules, such as proteins, peptides, or nucleic acids, to each other or to other molecules like drugs or imaging agents. precisepeg.comgoogleapis.com The orthogonal reactivity of the bromoacetamide and azide groups allows for a stepwise and controlled approach to bioconjugation. nih.govgoogleapis.com

The bromoacetamide group can be selectively reacted with a cysteine residue on a protein or peptide. precisepeg.comgoogleapis.com This reaction is typically performed under mild conditions (pH around 7) to ensure the stability of the protein. nih.govbroadpharm.com Once the linker is attached to the first biomolecule, the azide group can then be used to conjugate a second molecule that has been functionalized with an alkyne group. chemicalbook.comalfa-chemistry.com This "click" reaction is highly specific and efficient, and it can be performed in the presence of a wide range of functional groups, making it ideal for the synthesis of complex bioconjugates. broadpharm.comprecisepeg.com

This strategy has been used to create a variety of advanced bioconjugates, including:

Antibody-drug conjugates (ADCs): In this application, a cytotoxic drug is attached to an antibody that specifically targets cancer cells. creative-biolabs.com this compound can be used to link the drug to the antibody, with the PEG spacer helping to improve the solubility and pharmacokinetic properties of the ADC. creative-biolabs.com

Dual-labeled proteins: Proteins can be labeled with two different molecules, such as a fluorescent dye and a targeting ligand, to study their localization and interactions in living cells. mpg.de

PROTACs (Proteolysis-targeting chimeras): These are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com this compound can be used as a linker to connect the target-binding moiety and the E3 ligase-binding moiety. medchemexpress.com

The ability to construct these complex architectures with high precision and control is a major advantage of using heterobifunctional linkers like this compound. precisepeg.commpg.de

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C10H19BrN4O4 broadpharm.comprecisepeg.com
Molecular Weight 339.19 g/mol medkoo.comprecisepeg.com
CAS Number 940005-81-2 broadpharm.commedkoo.com
Purity >95% precisepeg.comaxispharm.com
Appearance Varies (often a solid or oil) medkoo.com
Solubility Soluble in aqueous media, DMSO, DMF medkoo.comchemicalbook.com
Storage -20°C for long-term storage broadpharm.commedkoo.com

Analytical and Characterization Techniques for Bromoacetamido Peg3 Azide Conjugates in Research

Spectroscopic Methods for Conjugate Verification and Structural Confirmation

Spectroscopic techniques are fundamental in the analysis of "Bromoacetamido-PEG3-Azide" conjugates, providing detailed information at the molecular level. These methods are instrumental in confirming the successful conjugation and elucidating the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linker Integrity and Conjugation Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of "this compound" and its conjugates. eurolab.tr ¹H NMR, in particular, is invaluable for verifying the integrity of the polyethylene (B3416737) glycol (PEG) linker and for identifying the site of conjugation. acs.org

In the ¹H NMR spectrum of the "this compound" linker itself, characteristic signals corresponding to the protons of the ethylene (B1197577) glycol units are observed, typically as a complex multiplet around 3.6 ppm. The protons on the carbon adjacent to the bromoacetamide and the azide (B81097) groups will have distinct chemical shifts, allowing for the confirmation of the linker's structure prior to conjugation. researchgate.netacs.org

Upon conjugation to a biomolecule, such as a protein or a peptide, changes in the NMR spectrum provide direct evidence of the reaction. The disappearance or shift of the signal corresponding to the bromoacetyl group's methylene (B1212753) protons indicates a successful reaction with a nucleophilic residue, such as a cysteine thiol, on the biomolecule. Furthermore, new signals may appear, or existing signals from the biomolecule may shift, providing information about the local chemical environment of the conjugation site. For instance, if the conjugation occurs at a specific amino acid residue, the protons of that residue will experience a change in their chemical environment, leading to observable shifts in the NMR spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the complex spectra of the conjugates and precisely mapping the conjugation site. While NMR is a powerful tool, its sensitivity can be a limitation, especially for large biomolecular conjugates where the signals from the linker may be broad or overlap with the numerous signals from the biomolecule. acs.org Isotopic labeling, such as with ¹³C or ¹⁵N, can be employed to enhance the signal of the linker and facilitate its detection. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Functional GroupApproximate Chemical Shift (ppm)Multiplicity
Br-CH₂ -CO3.9 - 4.1Singlet
-CO-NH-CH₂ -3.4 - 3.6Triplet
-O-CH₂ -CH₂ -O- (PEG backbone)3.6 - 3.7Multiplet
-CH₂ -N₃3.3 - 3.5Triplet

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of "this compound" conjugates, providing precise molecular weight information and a means to assess the purity of the sample. nih.gov The technique is highly sensitive and can be used to analyze a wide range of biomolecules.

For the initial "this compound" linker, MS can confirm its molecular weight, which is theoretically 339.19 g/mol . broadpharm.commedkoo.com Following conjugation, the mass of the resulting conjugate will increase by the mass of the linker minus the mass of the leaving group (bromide). This mass shift provides definitive evidence of successful conjugation.

Various MS techniques are employed for the analysis of bioconjugates. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods. ESI is particularly well-suited for analyzing large biomolecules from solution, while MALDI is effective for a broad range of molecular weights and is less susceptible to salt contamination.

High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of the conjugate and distinguishing it from other potential side products. Tandem mass spectrometry (MS/MS) can be used to sequence peptides and pinpoint the exact site of modification by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net This is particularly useful for identifying the specific amino acid residue that has reacted with the bromoacetyl group of the linker.

Chromatographic Approaches for Purification and Conjugation Efficiency Evaluation

Chromatographic techniques are central to both the purification of "this compound" conjugates and the quantitative assessment of the conjugation reaction's efficiency. These methods separate molecules based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of "this compound" and its conjugates. It offers high resolution, sensitivity, and speed.

Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the initial "this compound" linker and to monitor the progress of the conjugation reaction. rsc.orgrsc.org In RP-HPLC, separation is based on the hydrophobicity of the molecules. The "this compound" linker, being relatively polar due to the PEG chain, will have a characteristic retention time. As the conjugation reaction proceeds, a new peak corresponding to the more hydrophobic conjugate will appear and grow in intensity, while the peak of the starting biomolecule diminishes. By integrating the peak areas, the extent of the reaction and the purity of the final product can be quantified. nih.gov

The choice of the stationary phase (e.g., C4, C8, or C18) and the mobile phase gradient (typically a mixture of water and an organic solvent like acetonitrile (B52724) with an acid modifier like trifluoroacetic acid) can be optimized to achieve the best separation of the unreacted biomolecule, the linker, and the final conjugate. rsc.org

Size Exclusion Chromatography (SEC) for Bioconjugate Assessment

Size Exclusion Chromatography (SEC) is a gentle and effective method for the analysis and purification of "this compound" bioconjugates, particularly those involving large biomolecules like proteins and antibodies. americanpharmaceuticalreview.comunige.ch SEC separates molecules based on their hydrodynamic radius, or size in solution. chromatographyonline.com

SEC is considered a reference method for the qualitative and quantitative analysis of protein aggregates. americanpharmaceuticalreview.com The mobile phases used in SEC are typically aqueous buffers that help to maintain the native structure of the biomolecule. lcms.cz The combination of SEC with other detectors, such as multi-angle light scattering (MALS), can provide additional information about the molecular weight and size distribution of the conjugates, independent of their elution volume. wyatt.com

Table 2: Comparison of Chromatographic Techniques for this compound Conjugate Analysis

TechniquePrinciple of SeparationPrimary ApplicationInformation Obtained
RP-HPLC HydrophobicityPurity assessment, reaction monitoringPurity, reaction kinetics, quantification of components
SEC Hydrodynamic Radius (Size)Purification, aggregate analysisPurity, presence of aggregates, molecular size distribution

Electrophoretic and Immunochemical Assays for Biomolecular Conjugate Analysis

For conjugates involving proteins and other biomolecules, electrophoretic and immunochemical methods provide valuable information about the modification and functionality of the resulting product.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the results of a conjugation reaction. researchgate.net In SDS-PAGE, proteins are denatured and separated based on their molecular weight. Upon conjugation with "this compound," the apparent molecular weight of the protein will increase. This can be observed as a shift in the band position on the gel compared to the unmodified protein. This provides a straightforward and visual confirmation of successful conjugation. mdpi.com The presence of multiple bands may indicate different degrees of conjugation (e.g., one, two, or more linkers attached per protein molecule).

Immunochemical assays, such as Western blotting and enzyme-linked immunosorbent assay (ELISA), are crucial for assessing whether the conjugation process has affected the biological activity or binding affinity of the biomolecule. spiedigitallibrary.orgspiedigitallibrary.orgcerealsgrains.org In a Western blot, proteins separated by SDS-PAGE are transferred to a membrane and probed with an antibody specific to the target protein. This can confirm the identity of the conjugated protein. cerealsgrains.org In an ELISA, the ability of the conjugated biomolecule to bind to its target (e.g., an antigen for an antibody conjugate) can be quantified. researchgate.netrsc.org This is essential to ensure that the modification with "this compound" has not compromised the intended function of the biomolecule.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Conjugation Analysis

SDS-PAGE is a widely used electrophoretic technique to separate proteins based on their molecular weight. rsc.orgnih.gov In the context of this compound protein conjugates, SDS-PAGE serves as a primary tool to verify the successful attachment of the linker and any subsequent molecules to the target protein.

Research Findings:

In a typical experiment, a researcher would run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel. researchgate.netresearchgate.net The gel is then stained, commonly with Coomassie Blue, to visualize the protein bands.

Observation of a Band Shift: The primary indicator of successful conjugation is the appearance of a new band at a higher molecular weight in the lanes corresponding to the reaction mixture and the purified conjugate, as compared to the lane with the unconjugated protein. nih.gov The extent of the shift is proportional to the mass of the attached molecules.

Heterogeneity of Conjugation: SDS-PAGE can also provide insights into the heterogeneity of the conjugation reaction. nih.gov For instance, if the protein has multiple potential conjugation sites or if the reaction does not proceed to completion, multiple bands may be observed, representing the unconjugated protein and proteins with varying numbers of attached linkers/payloads.

Confirmation with Further Reactions: After the initial conjugation with this compound, the azide group can be used for a click chemistry reaction, for example, with a DBCO (dibenzocyclooctyne) functionalized molecule. researchgate.net Analysis by SDS-PAGE after this second reaction would show a further shift in the molecular weight, confirming the presence and reactivity of the azide group on the initial conjugate. researchgate.net

It is important to note that the presence of the PEG linker can sometimes cause bands to appear smeared or broadened in SDS-PAGE due to interactions between PEG and SDS. nih.gov In such cases, native PAGE, which separates proteins based on both charge and size under non-denaturing conditions, may offer better resolution. nih.gov

Illustrative Data Table for SDS-PAGE Analysis:

LaneSampleExpected ObservationInterpretation
1Molecular Weight MarkerA ladder of bands with known molecular weights.Provides a reference for estimating the size of the protein bands.
2Unconjugated Protein (e.g., Antibody)A single band at the expected molecular weight of the antibody (~150 kDa for IgG).Baseline for comparison.
3Antibody + this compoundA band slightly higher than the unconjugated antibody.Successful conjugation of the linker to the antibody.
4Purified Antibody-PEG3-Azide ConjugateA single, more defined band at the shifted molecular weight.Indicates a homogenous population of conjugated antibody.
5Antibody-PEG3-Azide + Azide-Reactive ProbeA band at a significantly higher molecular weight than lane 3.Confirms the presence of the reactive azide group and successful click chemistry.

Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) for Functional Characterization

While SDS-PAGE confirms the physical conjugation, Western Blotting and ELISA are essential for assessing the functional integrity and specific activity of the resulting protein conjugate. bionordika.firsc.orgacs.org

Western Blotting:

Western Blotting is a powerful technique that combines the separation capabilities of SDS-PAGE with the specificity of antibody-based detection. acs.orgresearchgate.net After separating the proteins by SDS-PAGE, they are transferred to a membrane (e.g., nitrocellulose or PVDF). This membrane is then probed with antibodies that can specifically recognize either the target protein itself or a tag that has been conjugated to it.

Research Findings:

Detection of Azide-Tagged Proteins: To confirm the presence of the azide group on the protein, a reporter molecule containing a phosphine (B1218219) or an alkyne group and a detectable tag (like biotin (B1667282) or a FLAG tag) can be reacted with the azide-functionalized protein via Staudinger ligation or click chemistry. pnas.orgmdpi.com A subsequent Western blot using an antibody against this tag (e.g., anti-biotin or anti-FLAG antibody) will specifically detect the conjugated protein. rsc.orgpnas.org This provides orthogonal evidence to the gel shift seen in SDS-PAGE.

Assessing Protein Integrity: By using a primary antibody that recognizes an epitope on the target protein, researchers can confirm that the conjugation process has not led to significant degradation or loss of the protein. The presence of a band at the expected shifted molecular weight confirms both conjugation and the preservation of the antibody's recognition site. pnas.org

Illustrative Data Table for Western Blot Analysis:

LaneSamplePrimary AntibodyExpected ResultInterpretation
1Unconjugated ProteinAnti-Protein AntibodyBand at the original MW.Confirms protein identity.
2Protein-PEG3-Azide ConjugateAnti-Protein AntibodyBand at a shifted MW.Confirms conjugation without loss of the epitope.
3Protein-PEG3-Azide + Biotin-AlkyneAnti-Biotin AntibodyBand at a shifted MW.Confirms successful click chemistry and the presence of the azide group.
4Unconjugated Protein + Biotin-AlkyneAnti-Biotin AntibodyNo band.Demonstrates the specificity of the click reaction.

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a plate-based assay designed to detect and quantify substances such as proteins. rsc.org For this compound protein conjugates, particularly when the protein is an antibody, ELISA is crucial for determining if the conjugation process has affected its antigen-binding capability.

Research Findings:

Antigen-Binding Activity: A common ELISA format involves coating a microplate with the antigen that the conjugated antibody is supposed to recognize. The antibody-conjugate is then added to the wells. After washing away any unbound conjugate, a secondary antibody that recognizes the primary antibody (and is linked to an enzyme like HRP) is added. The addition of a substrate that the enzyme converts into a colored or chemiluminescent product allows for the quantification of the bound conjugate. bionordika.firsc.org

Comparative Analysis: By comparing the signal generated by the conjugated antibody to that of the unconjugated antibody at various concentrations, a binding curve can be generated. This allows for the determination of the binding affinity (e.g., the EC50 value). A significant decrease in binding affinity would indicate that the conjugation process, perhaps due to the location of the linker attachment, has interfered with the antigen-binding site of the antibody. nih.gov

Illustrative Data Table for ELISA Results:

Antibody SampleConcentration (ng/mL)Absorbance at 450 nm (OD450)Calculated EC50 (ng/mL)Interpretation
Unconjugated Antibody0-1000Graded response~50Baseline binding activity.
Antibody-PEG3-Azide Conjugate0-1000Graded response~55Conjugation has not significantly impacted antigen binding.
Denatured Antibody Control0-1000No significant signalN/ADemonstrates the specificity of the antigen-antibody interaction.

Future Research Directions and Emerging Paradigms for Bromoacetamido Peg3 Azide

Integration into Next-Generation High-Throughput Screening Reagent Libraries

Bromoacetamido-PEG3-azide is poised for integration into next-generation high-throughput screening (HTS) reagent libraries, a critical step in modern drug discovery. alitheagenomics.comnih.gov HTS allows for the rapid assessment of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity. alitheagenomics.com The unique bifunctional nature of this compound, featuring a bromoacetamide group for thiol-reactive conjugation and an azide (B81097) group for "click" chemistry, makes it a valuable addition to these libraries. axispharm.commedkoo.combroadpharm.com This dual functionality enables its use in creating diverse and complex molecular libraries for screening against various biological targets. rsc.org

The development of robust and efficient methods for synthesizing azide-containing building blocks is crucial for expanding the diversity of HTS libraries. rsc.org The incorporation of this compound and similar linkers into these libraries facilitates the generation of molecules with tailored properties. The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the resulting conjugates, a favorable characteristic for biological assays. axispharm.combroadpharm.com

Future research will likely focus on developing automated, high-throughput synthesis protocols that utilize this compound to generate large and diverse libraries of compounds. rsc.orggoogleapis.com These libraries can then be screened to identify novel inhibitors, probes, or drug candidates. The ability to rapidly synthesize and screen a wide array of molecules is fundamental to accelerating the early stages of drug discovery. alitheagenomics.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C10H19BrN4O4 axispharm.combroadpharm.comprecisepeg.com
Molecular Weight 339.19 g/mol axispharm.commedkoo.com
CAS Number 940005-81-2 axispharm.commedkoo.combroadpharm.com
Purity >95% axispharm.com
Appearance --
Solubility Soluble in aqueous media axispharm.combroadpharm.com

Development of Spatially and Temporally Controlled Bioconjugation Methodologies

The development of methods for the spatial and temporal control of bioconjugation is a significant area of research. This compound's orthogonal reactive groups—the bromoacetamide and the azide—are key to advancing these methodologies. The bromoacetamide group reacts specifically with thiol groups, such as those found in cysteine residues of proteins, while the azide group participates in highly selective click chemistry reactions. axispharm.combroadpharm.com

Spatially controlled bioconjugation can be achieved by selectively introducing reactive partners for either the bromoacetamide or the azide group at specific locations on a surface or within a biological system. For instance, surfaces can be patterned with alkynes to direct the immobilization of azide-containing molecules like this compound conjugates.

Temporally controlled bioconjugation can be achieved by using stimuli-responsive methods to trigger the reaction of one of the functional groups. For example, a caged alkyne could be used, which only becomes reactive upon exposure to a specific stimulus like light, allowing for the precise timing of the click reaction with the azide group.

Research in this area could lead to the development of "smart" biomaterials that can be functionalized in a controlled manner, or advanced techniques for labeling and tracking molecules within living cells with high precision.

Exploration in Live-Cell Chemical Biology and Dynamic Molecular Interactions

The application of this compound in live-cell chemical biology is a promising frontier for studying dynamic molecular interactions. The biocompatibility of click chemistry reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), makes it suitable for use in living systems. medchemexpress.comnih.gov SPAAC does not require the use of a cytotoxic copper catalyst, which is a significant advantage for live-cell imaging and analysis. nih.gov

This compound can be used to label proteins containing cysteine residues within living cells. The bromoacetamide group reacts with the thiol group of cysteine, attaching the PEG-azide linker to the protein of interest. The azide group is then available for reaction with a probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO), which can be tagged with a fluorophore for visualization. medchemexpress.comnih.gov This allows for the tracking of protein localization and dynamics in real-time.

Furthermore, the study of multivalent interactions, where multiple ligands on one entity bind to multiple receptors on another, is crucial for understanding many biological processes. The PEG linker in this compound provides flexibility and spacing, which can be critical for optimizing these multivalent interactions. mpg.de Research has shown that the length and flexibility of PEG linkers can significantly influence the binding affinity and avidity in such systems. mpg.de

Advances in Multi-Orthogonal Reaction Systems Utilizing this compound

The development of multi-orthogonal reaction systems, where multiple selective chemical reactions can occur simultaneously in the same pot without interfering with one another, is a major goal in chemical biology. nih.govresearchgate.net this compound, with its two distinct reactive handles, is an ideal component for such systems.

A multi-orthogonal system could involve the bromoacetamide-thiol reaction, an azide-alkyne click reaction, and potentially other orthogonal chemistries. For example, a system could be designed where a protein is first labeled with this compound via its cysteine residue. Subsequently, the azide could react with a DBCO-tagged molecule, and another orthogonal reaction, such as a tetrazine ligation, could be used to attach a different molecule to another part of the system. nih.gov

The ability to perform multiple, independent modifications on a single biomolecule or within a complex biological mixture opens up possibilities for creating highly complex and functional constructs. researchgate.net For example, this could be used to create antibody-drug conjugates (ADCs) with multiple payloads or to assemble intricate molecular probes for multiplexed imaging. nih.gov The key is the mutual orthogonality of the reactions, ensuring that each reaction proceeds with high efficiency and specificity without cross-reactivity. nih.govresearchgate.net

Interactive Data Table: Orthogonal Reactions with this compound

Functional Group on this compoundReactive PartnerReaction Type
BromoacetamideThiol (e.g., Cysteine)Nucleophilic Substitution
AzideAlkyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
AzideTerminal AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Potential for Novel Biomaterial Fabrication and Functional Scaffold Assembly in Tissue Engineering Research

This compound holds significant potential for the fabrication of novel biomaterials and the assembly of functional scaffolds in tissue engineering. The ability to precisely control the chemical and physical properties of biomaterials is essential for directing cell behavior and promoting tissue regeneration. rsc.org

The dual functionality of this compound allows for a two-step functionalization of biomaterial scaffolds. For instance, a scaffold material could first be modified with thiol groups and then reacted with this compound. The azide groups introduced onto the scaffold surface can then be used to immobilize bioactive molecules, such as growth factors or cell adhesion peptides, that have been modified with an alkyne. This "click" immobilization strategy is highly efficient and specific. broadpharm.com

The PEG spacer in this compound can also play a crucial role in biomaterial design. The hydrophilic nature of PEG can improve the biocompatibility of the material and reduce non-specific protein adsorption. broadpharm.com Furthermore, the length of the PEG linker can be varied to control the spacing and presentation of immobilized biomolecules, which can influence cell-material interactions. mpg.de

Future research in this area will likely focus on using this compound and similar linkers to create complex, multi-functional biomaterials that can mimic the native extracellular matrix and provide specific cues to guide tissue development. This could involve the creation of gradients of signaling molecules or the co-immobilization of multiple factors to create a more physiologically relevant microenvironment for cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.